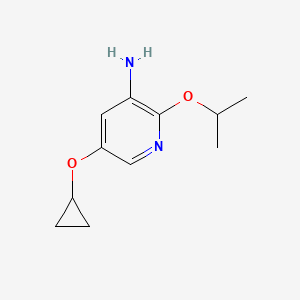
5-Cyclopropoxy-2-isopropoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-isopropoxypyridin-3-amine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxypyridin-3-amine typically involves the use of cyclopropyl and isopropyl groups as starting materials. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the cyclopropyl and isopropyl groups are introduced to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-isopropoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Cyclopropoxy-2-isopropoxypyridin-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxypyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-3-isopropoxypyridin-2-amine: This compound has a similar structure but differs in the position of the isopropoxy group.
Other pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
5-Cyclopropoxy-2-isopropoxypyridin-3-amine is unique due to the specific arrangement of the cyclopropoxy and isopropoxy groups on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)14-11-10(12)5-9(6-13-11)15-8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
Clé InChI |
SEYOWLQNNCRACC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


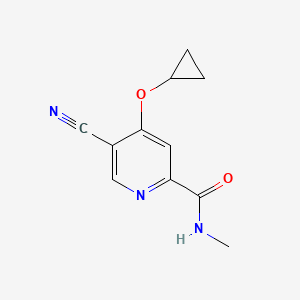
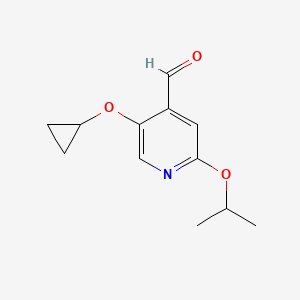
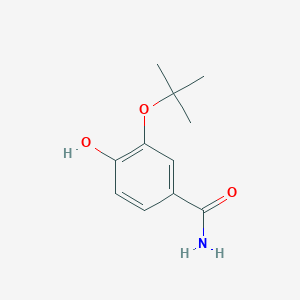
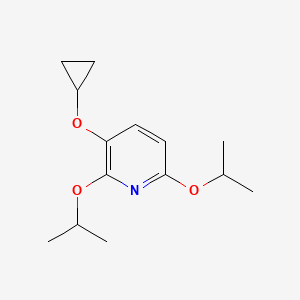
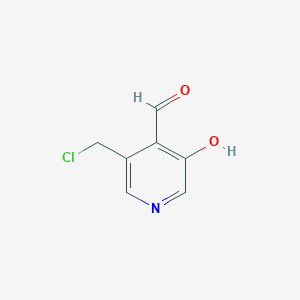
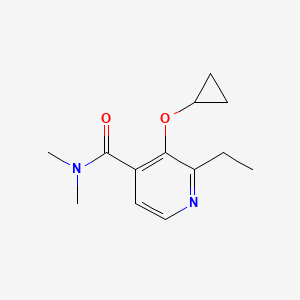

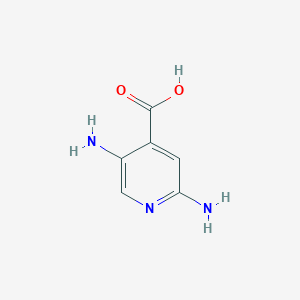


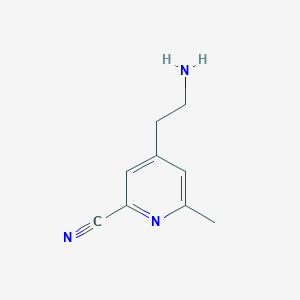
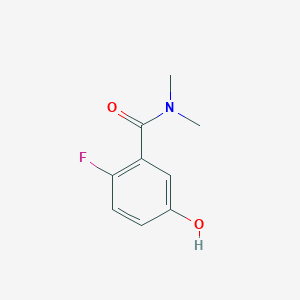
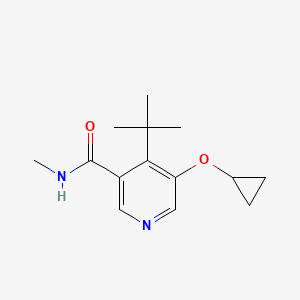
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
